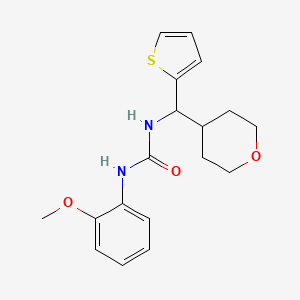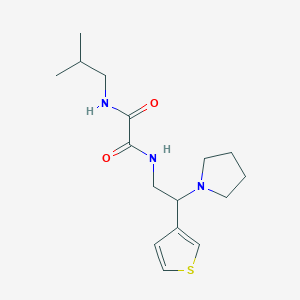
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a thiophene ring, all connected through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between an isocyanate and an amine is a common method to form the urea linkage. In this case, 2-methoxyphenyl isocyanate can be reacted with a suitable amine derivative of tetrahydropyran and thiophene.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl and thiophene rings can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and other reagents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the urea linkage may yield an amine derivative.
科学研究应用
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research may focus on the compound’s potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific context of its use.
相似化合物的比较
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)urea: This compound has a pyrrolidine ring instead of a tetrahydropyran ring.
1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea: This compound lacks the tetrahydropyran ring.
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)methyl)urea: This compound lacks the thiophene ring.
The uniqueness of this compound lies in its combination of the methoxyphenyl, tetrahydropyran, and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)19-18(21)20-17(16-7-4-12-24-16)13-8-10-23-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOIECCEWKSANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2870228.png)

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2870230.png)
![methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2870232.png)
![N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE](/img/structure/B2870233.png)
![2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline](/img/structure/B2870234.png)
![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)
![1-(4-Ethoxyphenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2870237.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2870244.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)


